Recent research suggests a link between 2-methylbutanoic acid and cardiovascular health, particularly in patients undergoing hemodialysis for end-stage renal disease. Studies have shown a negative association between circulating levels of 2-methylbutanoic acid and bone morphogenetic protein 6 (BMP-6), a protein involved in vascular calcification PubMed: . This suggests that 2-methylbutanoic acid may play a role in protecting against vascular calcification, a major risk factor for cardiovascular disease in hemodialysis patients. However, further research is needed to understand the underlying mechanisms and translate these findings into clinical applications.
2-methylbutanoic acid can be found naturally in various sources, including certain foods like cheese and dairy products, as well as in the fermentation products of some microorganisms like shiitake mushrooms PubMed: . Additionally, it can be synthesized in the laboratory through various chemical reactions.
-methylbutanoic acid is also used in various other areas of scientific research, including:
2-Methylbutanoic acid, also known as ethylmethylacetic acid or alpha-methylbutyric acid, is a branched-chain fatty acid with the chemical formula and a molecular weight of approximately 102.13 g/mol. It is classified within the group of methyl-branched fatty acids, characterized by an acyl chain that features a methyl branch. This compound is typically saturated and can contain one or more methyl groups, contributing to its unique properties and reactivity .
2-Methylbutanoic acid is a short-chain fatty acid (SCFA) that can be metabolized by gut bacteria. These SCFAs play a role in gut health by regulating epithelial cell function, immune response, and energy metabolism []. The branched-chain structure of 2-methylbutanoic acid might influence its specific interactions with gut microbiota compared to linear SCFAs, but more research is needed to understand the detailed mechanisms [].
In biological systems, 2-methylbutanoic acid is recognized as a metabolite derived from the amino acid leucine during nutrient starvation in bacteria. It plays a role in various metabolic pathways and has been identified as a human metabolite as well . Its biological relevance includes potential implications in energy metabolism and signaling pathways.
Several methods exist for synthesizing 2-methylbutanoic acid:
2-Methylbutanoic acid has several applications across various fields:
2-Methylbutanoic acid shares structural similarities with several other fatty acids. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Butanoic Acid | Straight-chain structure without branching | |
Valeric Acid | Straight-chain isomer with no methyl branching | |
3-Methylbutanoic Acid | Methyl group at the third carbon | |
Isobutyric Acid | Branched structure but shorter than 2-methylbutanoic acid |
Uniqueness: The presence of the methyl group at the second carbon distinguishes 2-methylbutanoic acid from its isomers and similar compounds, affecting both its physical properties and biological activities.
2-Methylbutanoic acid exists as two non-superimposable mirror-image enantiomers: the (R)-form and (S)-form. These enantiomers differ in their spatial arrangement around the chiral center at the second carbon atom, leading to divergent interactions in biological systems. The (R)-enantiomer occurs naturally in cocoa beans (Theobroma cacao) and valerian roots (Valeriana officinalis), while the (S)-enantiomer is prevalent in fruits such as apples (Malus domestica) and apricots (Prunus armeniaca) [1] [2].
Table 1: Comparative Properties of 2-Methylbutanoic Acid Enantiomers
Property | (R)-2-Methylbutanoic Acid | (S)-2-Methylbutanoic Acid |
---|---|---|
Natural Sources | Cocoa beans, valerian roots | Apples, apricots, orchids |
Odor Profile | Pungent, cheesy | Sweet, fruity |
Specific Rotation (°) | +7.5 (polarized light) | -7.5 (polarized light) |
Melting Point (°C) | -60 | -60 |
The olfactory disparity between enantiomers underscores the role of chirality in sensory perception. For instance, (S)-2-methylbutanoic acid contributes to the fruity aroma of Luisia curtisii orchids, whereas the (R)-enantiomer’s pungent odor is detectable in fermented cocoa products [1] [4]. This dichotomy arises from differential binding to olfactory receptors, which exhibit stereoselectivity for specific enantiomers [6].
The biological activity of 2-methylbutanoic acid is intrinsically linked to its structural features:
For example, in olfactory receptor OR51E2, short-chain fatty acids like 2-methylbutanoic acid bind to a compact 31 ų pocket, where steric constraints favor interactions with the (S)-enantiomer’s smaller methyl group orientation [6]. This selectivity is abolished in mutants with enlarged binding pockets, confirming the role of steric complementarity [6].
Chiral discrimination of 2-methylbutanoic acid enantiomers occurs at molecular and cellular levels:
Modern computational techniques elucidate the stereochemical behavior of 2-methylbutanoic acid:
Equation 1: Free Energy of Binding (ΔG)
$$
\Delta G = -RT \ln Kd
$$
Where $$Kd$$ is the dissociation constant for enantiomer-receptor complexes. MD simulations estimate a 2.3 kcal/mol lower ΔG for (S)-2-methylbutanoic acid compared to the (R)-form, explaining its higher receptor affinity [6].
Wilhelm Marckwald reported the first deliberately enantioselective chemical synthesis when he heated the brucine salt of 2-ethyl-2-methylmalonic acid. Controlled decarboxylation delivered optically active 2-methylbutanoic acid with ca. 10 percent enantiomeric excess toward the levorotatory isomer [1] [2] [3]. This experiment demonstrated that asymmetry could be induced in a laboratory reaction using a chiral organic base rather than biological systems, marking the birth of asymmetric catalysis.
Early non-enantioselective preparations exploited simple carbon–carbon bond construction, notably:
Era | Key transformation | Catalyst / Auxiliary | Yield (%) | Enantiomeric excess (%) | Source |
---|---|---|---|---|---|
1904 | Decarboxylation of 2-ethyl-2-methylmalonic acid | Brucine | 55 | 10 | 21 |
1956 | Electrolytic decarboxylation of (+)-acid salts | Platinum electrode | 62 | 0 | 6 |
1986 | Copper(I)-cinchona decarboxylation | Copper(I) chloride + quinine derivative | 49 | 31 | 26 |
1994 | Hydrogenation of tiglic acid | Ruthenium acetate + octahydro-bis(diphenylphosphino)-binaphthyl | >99 | 82 | 34 |
2012 | Fluorinated diphosphine-ruthenium hydrogenation (dense phase carbon dioxide) | Ruthenium acetate + hexafluoro-BINAP analogue | 96 | 89 | 36 |
Direct carbon–carbon bond formation remains the industrial backbone for racemic 2-methylbutanoic acid. Grignard reaction between 2-chlorobutane and carbon dioxide proceeds at ambient pressure, furnishing crude acid after aqueous quench and distillation [4]. Recent variants employ magnesium activation in tetrahydrofuran to reduce magnesium salt waste and improve atom economy.
Catalytic asymmetric hydrogenation of tiglic acid (trans-2-methyl-2-butenoic acid) now affords either enantiomer in >95 percent enantiomeric excess under mild hydrogen pressure (30–50 bar). The most widely implemented catalyst family is based on octahydro-bis(diphenylphosphino)-1,1'-binaphthyl–ruthenium(II) acetate complexes [6]. Mechanistic investigations indicate a monohydridoruthenium intermediate delivering syn-addition and chirality transfer through a six-membered chair transition state [7].
Three innovations have lowered environmental impact:
Green metric | Classical process | Improved process | Reduction achieved | Source |
---|---|---|---|---|
Process mass intensity (kg input kg-1 product) | 28 | 12 | 57% | 42 |
Volatile organic solvent usage (L t-1) | 240 | 0 (supercritical carbon dioxide) | 100% | 42 |
Ruthenium loss per batch (ppm) | 38 | <1 (aqueous biphasic) | 97% | 47 |
Large-volume manufacture routes C-four olefin streams to the acid via two steps: (i) hydroformylation of 1-butene giving mainly 2-methylbutanal; (ii) controlled oxidation of the aldehyde. Modern rhodium carbonyl catalysts bearing polyether-phosphite ligands give linear-to-branched aldehyde ratios above 95 : 5 at 80 degrees C and 10 bar synthesis gas [11]. Triphenylphosphine-modified cobalt complexes remain preferred for very high-temperature operation (>150 degrees C) despite lower selectivity [12]. Mechanistic study reveals rate-determining migratory insertion followed by acyl-metal hydrogenolysis, with ligand bite angle dictating regio-outcome [13].
Catalyst | Temperature (°C) | Total pressure (bar) | Linear : branched aldehyde | Aldehyde yield (%) | Reference |
---|---|---|---|---|---|
Hydridocarbonyl-tris(triphenylphosphine)-rhodium | 80 | 6 | 97 : 3 | >99 | 54 |
Hydridocarbonyl-tris(triphenylphosphite)-cobalt | 160 | 50 | 85 : 15 | 92 | 60 |
N-pyrrolylphosphine–rhodium acetylacetonate | 70 | 8 | >99 : 1 | 88 | 54 |
Selective oxidation of 2-methylbutanal to the corresponding acid can be achieved by:
High-performance chiral liquid chromatography on derivatised polysaccharide stationary phases affords baseline separation of the (R)- and (S)-acids up to 100 gram scale; recoveries exceed 95 percent with <0.1 percent cross-contamination [7]. Where chromatography is impractical, lipase-catalysed kinetic resolution of ethyl 2-methylbutanoate provides the unwanted ester in ≥98 percent enantiomeric excess after 40 percent conversion, followed by saponification to the optically enriched acid [15].
Corrosive;Irritant